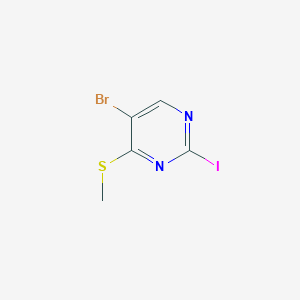
5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine, iodine, and a methylsulfanyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which results in the substitution of the chlorine atom with an iodine atom . Another method includes the use of selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Hydroiodic Acid: Used for the substitution of chlorine with iodine.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation of the methylsulfanyl group.
Bipyrimidines: Produced via cross-coupling reactions.
Scientific Research Applications
5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of bromine, iodine, and methylsulfanyl groups contributes to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Lacks the methylsulfanyl group but shares similar reactivity in cross-coupling reactions.
5-Bromo-2,4-bis(methylthio)pyrimidine: Contains two methylthio groups instead of one methylsulfanyl group.
Uniqueness
5-Bromo-2-iodo-4-methylsulfanyl-pyrimidine is unique due to the presence of both bromine and iodine atoms along with a methylsulfanyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
917896-38-9 |
|---|---|
Molecular Formula |
C5H4BrIN2S |
Molecular Weight |
330.97 g/mol |
IUPAC Name |
5-bromo-2-iodo-4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 |
InChI Key |
BASNIQNFQRGUPN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC=C1Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


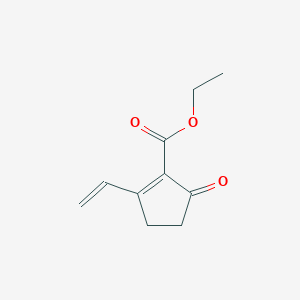


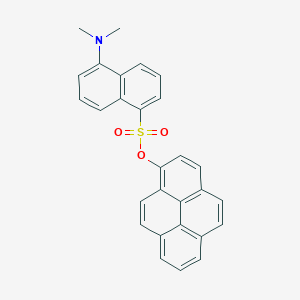

![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)

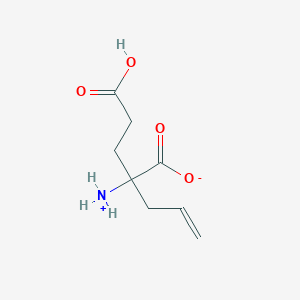

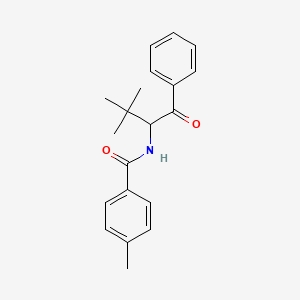
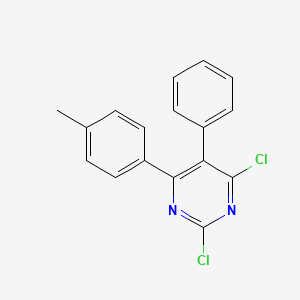

![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
